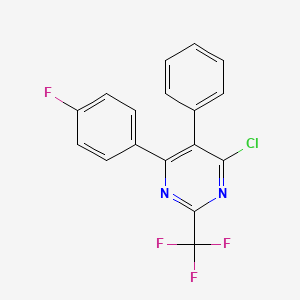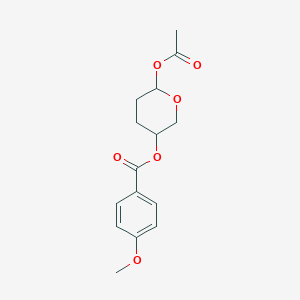
Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-6-(4-fluorofenil)-5-fenil-2-(trifluorometil)pirimidina es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirimidina. Las pirimidinas son compuestos heterocíclicos que contienen nitrógeno y desempeñan un papel crucial en varios procesos biológicos. Este compuesto en particular se caracteriza por la presencia de grupos cloro, fluorofenilo, fenilo y trifluorometilo unidos al anillo de pirimidina, lo que lo convierte en una molécula altamente sustituida y potencialmente bioactiva.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-cloro-6-(4-fluorofenil)-5-fenil-2-(trifluorometil)pirimidina suele implicar reacciones de varios pasos a partir de precursores fácilmente disponibles. Un método común implica la reacción de 4,4,4-trifluorometilacetato con tiourea en presencia de hidróxido de potasio en etanol a 80 °C durante 3 horas . Esta reacción forma un compuesto intermedio, que luego se hace reaccionar con los reactivos adecuados para introducir los grupos cloro, fluorofenilo y fenilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y reducir los tiempos de reacción. Los detalles específicos de los métodos de producción industrial suelen ser de propiedad exclusiva y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-cloro-6-(4-fluorofenil)-5-fenil-2-(trifluorometil)pirimidina puede sufrir varias reacciones químicas, entre ellas:
Reacciones de sustitución: El grupo cloro puede sustituirse por otros nucleófilos en condiciones adecuadas.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes debido a la estabilidad del grupo trifluorometilo.
Reacciones de acoplamiento: Los grupos fenilo y fluorofenilo pueden participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Nucleófilos: Como aminas y tioles para reacciones de sustitución.
Agentes oxidantes: Como permanganato de potasio para reacciones de oxidación.
Catalizadores: Como catalizadores de paladio para reacciones de acoplamiento.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución del grupo cloro por una amina puede formar un derivado de pirimidina sustituido con amino, mientras que las reacciones de acoplamiento pueden formar compuestos biarílicos.
Aplicaciones Científicas De Investigación
4-cloro-6-(4-fluorofenil)-5-fenil-2-(trifluorometil)pirimidina tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Se ha investigado como posible candidato a fármaco para diversas enfermedades, incluido el cáncer.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-cloro-6-(4-fluorofenil)-5-fenil-2-(trifluorometil)pirimidina implica su interacción con dianas moleculares específicas en los sistemas biológicos. Por ejemplo, se ha demostrado que se une al sitio activo del receptor del factor de crecimiento epidérmico (EGFR), inhibiendo su actividad y provocando la supresión de la proliferación de células tumorales . El compuesto también puede interactuar con otras dianas moleculares, como enzimas y receptores, a través de interacciones no covalentes, incluida la formación de enlaces de hidrógeno e interacciones hidrófobas.
Comparación Con Compuestos Similares
Compuestos similares
Rociletinib: Un fármaco antineoplásico que también contiene un anillo de pirimidina y se utiliza como inhibidor del EGFR.
Singularidad
4-cloro-6-(4-fluorofenil)-5-fenil-2-(trifluorometil)pirimidina es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia del grupo trifluorometilo aumenta su estabilidad metabólica y lipofilia, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos .
Propiedades
Número CAS |
651315-72-9 |
|---|---|
Fórmula molecular |
C17H9ClF4N2 |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H9ClF4N2/c18-15-13(10-4-2-1-3-5-10)14(11-6-8-12(19)9-7-11)23-16(24-15)17(20,21)22/h1-9H |
Clave InChI |
NKRAVUZIIHBKDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C(F)(F)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)




![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)



